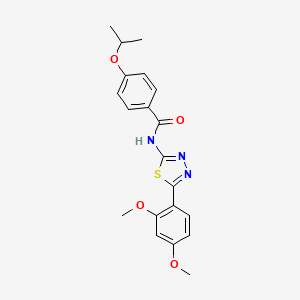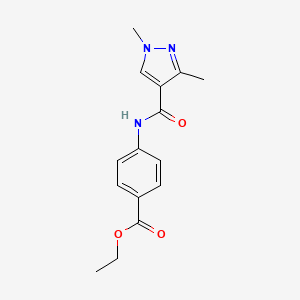
ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carboxamido)benzoate” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carboxamido)benzoate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Chemical Reactions Analysis
Pyrazoles, including “ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carboxamido)benzoate”, can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Supramolecular Structures
Research has explored the hydrogen-bonded supramolecular structures of related pyrazole derivatives, highlighting their potential in creating one-, two-, and three-dimensional frameworks through hydrogen bonding. Such structural insights can aid in the development of new materials and understanding molecular interactions (Portilla et al., 2007).
Cytotoxic Activity
Studies have shown the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, with some demonstrating potent cytotoxic activities against various cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Deady et al., 2003).
Potential Metabolites Synthesis
Research into the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate provides insight into the metabolic pathways and potential biological activities of this compound class (Sunthankar et al., 1993).
Crystal Structure and DFT Study
The crystal structure and DFT study of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reveal the molecular geometry and electronic properties, providing a basis for further computational and experimental research on similar molecules (Zhou et al., 2017).
Unexpected Reaction Mechanisms
Investigations into the unexpected reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea offer insights into novel synthetic pathways and mechanisms, contributing to the broader understanding of chemical reactivity and synthesis (Ledenyova et al., 2018).
Direcciones Futuras
The future directions for “ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carboxamido)benzoate” could involve further exploration of its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Mecanismo De Acción
Target of Action
Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate, also known as ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carboxamido)benzoate or F5302-0168, is a complex organic compound. Similar compounds have been found to targetcAMP-specific 3’,5’-cyclic phosphodiesterase 4D .
Mode of Action
It’s known that the pyrazole moiety in organic compounds often exhibitstautomerism , a phenomenon that may influence their reactivity . This could potentially impact the interaction of the compound with its targets and the resulting changes .
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness and stability of organic compounds .
Propiedades
IUPAC Name |
ethyl 4-[(1,3-dimethylpyrazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-15(20)11-5-7-12(8-6-11)16-14(19)13-9-18(3)17-10(13)2/h5-9H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCFVKTBYFHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2923422.png)
![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)
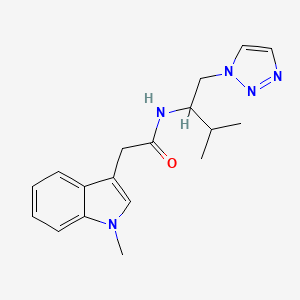
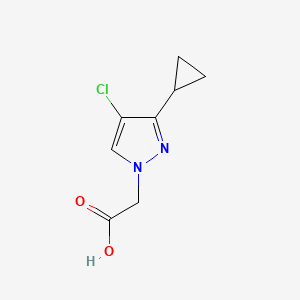
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)
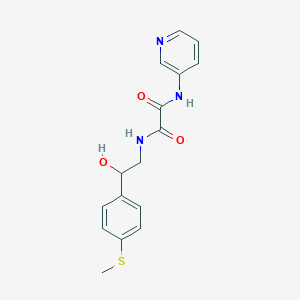
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2923433.png)
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)
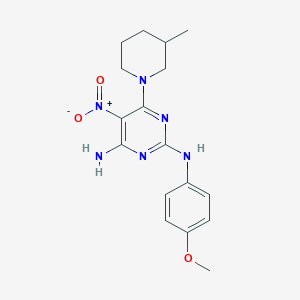
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)
